SRI-41315

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

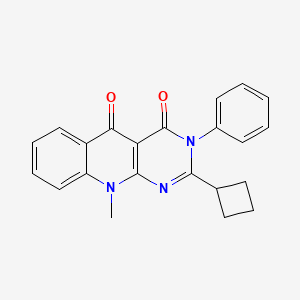

IUPAC Name |

2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-24-17-13-6-5-12-16(17)19(26)18-21(24)23-20(14-8-7-9-14)25(22(18)27)15-10-3-2-4-11-15/h2-6,10-14H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOTZAUZHWCGHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of SRI-41315: A Novel eRF1 Degrader for Premature Termination Codon Readthrough

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of human genetic diseases, leading to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of small molecules that can induce translational readthrough of these PTCs. This whitepaper provides an in-depth technical guide to SRI-41315, a novel small molecule that promotes PTC readthrough through a unique mechanism of action: the targeted degradation of eukaryotic release factor 1 (eRF1). We will detail its discovery through high-throughput screening, its proposed chemical synthesis, its mechanism of action as a "molecular glue," and the key experimental findings that highlight its therapeutic potential.

Discovery of this compound

This compound was identified through a comprehensive high-throughput screening campaign aimed at discovering novel compounds capable of inducing translational readthrough. The initial screen of 771,345 small molecules utilized a sophisticated NMD-sensitive NanoLuc reporter assay. This assay was designed to identify compounds that could restore the expression of a luciferase reporter gene containing a PTC. From this extensive library, 180 initial hits were identified.

One of the most promising initial hits was SRI-37240.[1][2] Through medicinal chemistry efforts, a series of 40 derivatives of SRI-37240 were synthesized to improve potency and physicochemical properties.[1][3] This optimization led to the identification of this compound, which demonstrated significantly greater readthrough efficiency compared to its parent compound.[1][2]

Chemical Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound has not been publicly disclosed in the reviewed literature, a plausible synthetic route can be proposed based on its chemical structure—4-(2-fluorobenzoyl)-N-(naphthalen-1-yl)thiophene-2-carboxamide—and established methods for the synthesis of similar thiophene carboxamide derivatives.

The synthesis would likely involve a multi-step process:

-

Formation of the Thiophene Core: A common method for synthesizing 2,4-disubstituted thiophenes is the Gewald reaction or similar cyclization strategies. This could involve the reaction of a compound containing an activated methylene group with a sulfur source and a carbonyl compound.

-

Acylation of the Thiophene Ring: The 2-fluorobenzoyl group could be introduced onto the thiophene ring at the 4-position via a Friedel-Crafts acylation reaction, using 2-fluorobenzoyl chloride and a Lewis acid catalyst.

-

Amide Bond Formation: The final step would be the coupling of the resulting 4-(2-fluorobenzoyl)thiophene-2-carboxylic acid with 1-naphthylamine to form the amide bond. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Mechanism of Action: A Molecular Glue for eRF1 Degradation

This compound employs a novel mechanism of action previously unseen for a pharmacological agent designed to promote PTC readthrough. Instead of directly interacting with the ribosome to promote tRNA mis-incorporation at the stop codon, this compound targets the eukaryotic release factor 1 (eRF1) for proteasomal degradation.[1][4][5]

eRF1 is a critical protein in the termination of translation, recognizing all three stop codons (UAA, UAG, and UGA) and catalyzing the release of the nascent polypeptide chain from the ribosome.[6] By reducing the cellular levels of eRF1, this compound shifts the competition at the PTC in favor of near-cognate tRNAs, thereby increasing the probability of amino acid incorporation and continuation of translation to produce a full-length protein.[4]

Recent cryo-electron microscopy studies have revealed that this compound acts as a "molecular glue," stabilizing the interaction between the N-terminal domain of eRF1 and the ribosomal decoding center.[7] This prolonged association of eRF1 with the ribosome is thought to trigger a cellular quality control pathway, leading to the ubiquitination and subsequent degradation of eRF1 by the proteasome.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound and its precursor, SRI-37240.

Table 1: High-Throughput Screen for Readthrough Compounds

| Parameter | Value | Reference |

| Total Compounds Screened | 771,345 | |

| Initial Hits Identified | 180 | |

| Most Active Initial Hit | SRI-37240 | [2] |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line | Condition | Result | Reference |

| NanoLuc Reporter Assay | FRT cells | This compound | Greater readthrough efficiency than SRI-37240 | [1][2] |

| NanoLuc Reporter Assay | Human cell lines | This compound + G418 | Synergistic increase in readthrough | [1][2] |

| CFTR Function Assay | Primary human bronchial epithelial cells | This compound + G418 | Significant increase in CFTR function | [1] |

| eRF1 Abundance | Human cell lines | This compound | Dramatic reduction in eRF1 levels | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

NanoLuc Reporter Assay for PTC Readthrough

This assay is designed to quantify the level of translational readthrough of a premature termination codon.

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are seeded in 96-well plates and transfected with a plasmid encoding a NanoLuc luciferase reporter gene containing a PTC (e.g., G542X). A control plasmid with the wild-type NanoLuc gene is used for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., G418), and a vehicle control (DMSO).

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of incubation, the cells are lysed, and the luciferase activity is measured using a commercially available Nano-Glo® Luciferase Assay System according to the manufacturer's instructions.

-

Luminescence is read on a plate reader.

-

-

Data Analysis:

-

Readthrough efficiency is calculated as the ratio of luciferase activity in PTC-containing reporter-treated cells to that in wild-type reporter-treated cells, after subtracting the background from mock-transfected cells.

-

CFTR Function Assay (Ussing Chamber)

This electrophysiological technique measures ion transport across an epithelial cell monolayer, providing a functional readout of CFTR channel activity.

-

Cell Culture:

-

Primary human bronchial epithelial cells or other suitable epithelial cells (e.g., Fischer Rat Thyroid - FRT) expressing a CFTR nonsense mutation (e.g., G542X) are cultured on permeable supports until a confluent and polarized monolayer is formed.

-

-

Ussing Chamber Setup:

-

The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

-

Both chambers are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C.

-

-

Measurement of Short-Circuit Current (Isc):

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.

-

A baseline Isc is established.

-

Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).

-

Forskolin is added to both chambers to activate CFTR through cAMP stimulation.

-

A CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the observed current is CFTR-dependent.

-

-

Data Analysis:

-

The change in Isc upon forskolin stimulation is a measure of CFTR-mediated chloride secretion.

-

The Isc in this compound-treated cells is compared to that in vehicle-treated and positive control-treated cells.

-

In Vitro eRF1 Ubiquitination Assay

This assay determines if this compound promotes the ubiquitination of eRF1.

-

Reaction Setup:

-

A reaction mixture is prepared containing purified recombinant eRF1, E1 ubiquitin-activating enzyme, an appropriate E2 ubiquitin-conjugating enzyme, and His-tagged ubiquitin.

-

The reaction is initiated by the addition of ATP.

-

This compound or a vehicle control is added to the reaction.

-

-

Incubation:

-

The reaction is incubated at 37°C for a specified time course (e.g., 0, 30, 60, 90 minutes).

-

-

Analysis:

-

The reaction is stopped by the addition of SDS-PAGE sample buffer.

-

The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with an anti-eRF1 antibody to detect ubiquitinated forms of eRF1, which will appear as a ladder of higher molecular weight bands.

-

A parallel blot can be probed with an anti-His antibody to confirm the incorporation of His-tagged ubiquitin.

-

Conclusion and Future Directions

This compound represents a significant advancement in the field of PTC readthrough therapeutics. Its novel mechanism of action, targeting eRF1 for degradation, offers a new strategy for treating genetic diseases caused by nonsense mutations. The synergistic effect observed when this compound is combined with aminoglycosides like G418 suggests that combination therapies could be a particularly effective approach.

Further research is needed to fully elucidate the downstream effects of eRF1 depletion and to optimize the therapeutic window of this compound and its analogs. Preclinical studies in animal models of diseases such as cystic fibrosis and Duchenne muscular dystrophy will be crucial in evaluating the in vivo efficacy and safety of this promising new compound. The development of this compound and similar molecules opens up new avenues for the development of personalized medicines for patients with a wide range of genetic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Adenine base editing of CFTR using receptor targeted nanoparticles restores function to G542X cystic fibrosis airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The eRF1 degrader this compound acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Novel G542X CFTR Rat Model of Cystic Fibrosis Is Sensitive to Nonsense Mediated Decay [frontiersin.org]

An In-depth Technical Guide to SRI-41315: A Novel Modulator of Translation Termination

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-41315 is a novel small molecule that has emerged as a significant tool in the study of translation termination and a potential therapeutic agent for genetic disorders caused by nonsense mutations. It functions by inducing the proteasomal degradation of eukaryotic translation termination factor 1 (eRF1), thereby promoting the read-through of premature termination codons (PTCs). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental methodologies and visualizations of its mechanism are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a derivative of SRI-37240, optimized for improved potency and physicochemical characteristics.[1] Its core structure is a pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione.

| Property | Value | Reference |

| IUPAC Name | 2-Cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | [2] |

| CAS Number | 1613509-49-1 | [2] |

| Molecular Formula | C₂₂H₁₉N₃O₂ | [2] |

| Molecular Weight | 357.41 g/mol | [2] |

| SMILES String | O=C1C2=C(N=C(C3CCC3)N(C4=CC=CC=C4)C2=O)N(C)C5=CC=CC=C51 | [2] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: A Molecular Glue for eRF1 Degradation

This compound exerts its biological effect through a novel mechanism of action, acting as a "molecular glue" to induce the degradation of eRF1.[5] This process can be broken down into several key steps:

-

Binding to the Ribosome-eRF1 Complex: this compound binds to a pocket formed at the interface of the N-terminal domain of eRF1 and the ribosomal decoding center.[5] This interaction stabilizes eRF1 on the ribosome in a state that follows stop codon recognition and nascent peptide release.[2]

-

Ribosome Stalling and Collision: The prolonged pausing of the ribosome at the stop codon due to the stabilized eRF1 leads to ribosome collisions, where subsequent ribosomes translating the same mRNA transcript run into the stalled complex.[5]

-

Ubiquitination of eRF1: These ribosome collision events are recognized by the ribosome quality control (RQC) machinery. The E3 ubiquitin ligase RNF14 is recruited to the stalled ribosome and ubiquitinates the trapped eRF1.[2]

-

Proteasomal Degradation: The polyubiquitinated eRF1 is then targeted for degradation by the 26S proteasome.[3]

-

Translational Read-through: The resulting depletion of the cellular pool of eRF1 reduces the efficiency of translation termination at premature stop codons. This allows for the incorporation of a near-cognate aminoacyl-tRNA at the PTC, enabling the ribosome to continue translation and produce a full-length, functional protein.[6]

Signaling Pathway Diagram

References

- 1. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The eRF1 degrader this compound acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | eRF1 Degradable | TargetMol [targetmol.com]

- 5. Stop codon suppression via inhibition of eRF1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: SRI-41315 and Translational Readthrough of Premature Termination Codons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Premature termination codons (PTCs) arising from nonsense mutations are a significant cause of numerous genetic diseases, leading to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of small molecules that can induce translational readthrough of these PTCs, thereby restoring the synthesis of full-length, functional proteins. This technical guide provides an in-depth overview of SRI-41315, a novel small molecule that promotes translational readthrough by inducing the degradation of eukaryotic release factor 1 (eRF1). We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed protocols for the essential experiments used to characterize this compound.

Introduction to this compound and Translational Readthrough

Translational readthrough is a process where the ribosome bypasses a stop codon, allowing for the incorporation of an amino acid and the continuation of translation to produce a full-length protein. In the context of nonsense mutations, this process can restore the production of functional proteins from mutated genes. This compound is a potent inducer of translational readthrough that was identified from a high-throughput screen of over 770,000 compounds. It is a more potent derivative of the initial hit compound, SRI-37240.

The primary mechanism of action of this compound is the depletion of eRF1, the protein responsible for recognizing all three stop codons (UAA, UAG, and UGA) and terminating translation. By reducing the cellular levels of eRF1, this compound decreases the efficiency of translation termination at PTCs, thereby increasing the probability of readthrough by near-cognate tRNAs.

Mechanism of Action of this compound

This compound acts as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome at the decoding center. This prolonged association is thought to trigger a cellular quality control pathway, leading to the ubiquitination and subsequent proteasomal degradation of eRF1. The resulting decrease in eRF1 concentration shifts the balance at a PTC from termination to readthrough.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced translational readthrough.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified using various in vitro models, primarily focusing on its ability to restore the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein harboring nonsense mutations.

Table 1: In Vitro Readthrough Efficacy of this compound and Precursor SRI-37240

| Compound | Cell Line | Reporter System | Concentration | Readthrough Enhancement (fold-increase over vehicle) | Reference |

| SRI-37240 | 16HBE14o- | NanoLuc Reporter | 30 µM | ~50 | |

| SRI-37240 + G418 | 16HBE14o- | NanoLuc Reporter | 30 µM + 50 µg/mL | ~200 | |

| This compound + G418 | 16HBE14o- | NanoLuc Reporter | Not Specified | ~350 |

Table 2: Functional Restoration of CFTR by this compound in Primary Human Bronchial Epithelial (HBE) Cells

| Treatment | Cell Type | CFTR Mutation | Assay | Measured Parameter | Result | Reference |

| This compound + G418 | Primary HBE | G542X | Ussing Chamber | CFTR-mediated Current | Significant increase | |

| This compound (alone) | Primary HBE | G542X | Ussing Chamber | CFTR-mediated Current | No significant increase | |

| G418 (alone) | Primary HBE | G542X | Ussing Chamber | CFTR-mediated Current | Modest increase |

Detailed Experimental Protocols

NanoLuc Luciferase Reporter Assay for Translational Readthrough

This assay is designed to quantify the readthrough of a PTC inserted into a NanoLuc luciferase reporter gene. An NMD-sensitive reporter is often used to mimic the physiological context more closely.

Experimental Workflow:

Caption: Workflow for the NanoLuc translational readthrough assay.

Protocol:

-

Cell Seeding: Seed Fischer Rat Thyroid (FRT) or human bronchial epithelial (16HBE14o-) cells stably expressing an NMD-sensitive NanoLuc reporter with an in-frame PTC (e.g., G542X) into a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well.

-

Cell Culture: Culture cells overnight in appropriate growth medium at 37°C and 5% CO2.

-

Compound Treatment: The next day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 to 30 µM), G418 (e.g., 50-100 µg/mL), or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 to 48 hours.

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add a Nano-Glo® Luciferase Assay Reagent (Promega) to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

To account for differences in cell viability, a parallel plate can be treated and assayed with a cell viability reagent (e.g., CellTiter-Glo®, Promega).

-

Normalize the NanoLuc luminescence signal to the cell viability data or to total protein concentration.

-

Calculate the fold-increase in readthrough relative to the vehicle-treated control.

-

Western Blotting for eRF1 Depletion

This protocol details the detection and quantification of eRF1 protein levels in cells treated with this compound.

Protocol:

-

Cell Lysis:

-

Plate and treat cells with this compound as described in the NanoLuc assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against eRF1 (e.g., from a commercial supplier, diluted according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence imager.

-

Quantify the band intensities using image analysis software. Normalize the eRF1 signal to a loading control (e.g., GAPDH or β-actin).

-

Ussing Chamber Assay for CFTR Function

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.

Protocol:

-

Cell Culture on Permeable Supports: Culture primary HBE cells from a cystic fibrosis patient with a nonsense mutation (e.g., G542X) on permeable filter supports until they form a polarized and differentiated monolayer with high transepithelial electrical resistance (TEER).

-

Compound Treatment: Treat the cells with this compound and/or G418 for 48-72 hours prior to the assay.

-

Ussing Chamber Setup:

-

Mount the permeable supports in an Ussing chamber system.

-

Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

-

Short-Circuit Current Measurement:

-

Clamp the voltage across the monolayer to 0 mV and measure the short-circuit current (Isc).

-

Sequentially add the following drugs to the apical or basolateral chambers:

-

Amiloride (apical): To inhibit the epithelial sodium channel (ENaC).

-

Forskolin (apical and basolateral): To activate CFTR through cAMP stimulation.

-

CFTRinh-172 (apical): A specific CFTR inhibitor to confirm that the observed current is CFTR-dependent.

-

-

-

Data Analysis: Calculate the change in Isc in response to forskolin and its inhibition by CFTRinh-172. This change represents the CFTR-mediated chloride secretion. Compare the results from treated and untreated cells.

Conclusion and Future Directions

This compound represents a promising new class of translational readthrough-inducing compounds with a novel mechanism of action. Its ability to deplete eRF1 offers a distinct therapeutic strategy compared to other readthrough agents like aminoglycosides. The synergistic effect observed when this compound is combined with G418 suggests that combination therapies targeting different aspects of the translation termination process may be a particularly effective approach for treating diseases caused by nonsense mutations.

While this compound has shown efficacy in preclinical models, further research is needed to optimize its pharmacological properties and to investigate potential off-target effects. Nevertheless, the discovery and characterization of this compound have provided a valuable proof-of-concept for targeting eRF1 as a therapeutic strategy and have opened up new avenues for the development of drugs to treat a wide range of genetic disorders.

The Molecular Glue SRI-41315: A Technical Guide to its Role in Ribosome Stalling and eRF1 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-41315 is a small molecule that has emerged as a significant tool in the study of translation termination and as a potential therapeutic agent for diseases caused by premature termination codons (PTCs). This technical guide provides an in-depth overview of the molecular mechanism of this compound, focusing on its role as a molecular glue that induces ribosome stalling by stabilizing the eukaryotic translation termination factor 1 (eRF1) at the ribosomal A-site. This stabilization leads to a cascade of cellular events, including ribosome collisions, ubiquitylation and subsequent degradation of eRF1, and ultimately, the potentiation of translational readthrough at PTCs. This document details the quantitative aspects of this compound's activity, provides comprehensive experimental protocols for its study, and visualizes the key molecular pathways involved.

Mechanism of Action: A Molecular Glue at the Ribosomal Decoding Center

This compound functions as a metal-dependent molecular glue, binding to a pocket formed by the N-terminal domain of eRF1 and the 40S ribosomal subunit near the decoding center.[1][2] This interaction stabilizes eRF1 on the ribosome even after it has catalyzed the release of the nascent polypeptide chain.[1] The retention of eRF1 in a post-termination state obstructs the normal process of ribosome recycling, leading to a stalled 80S ribosome on the mRNA.[1]

This prolonged stalling has two major consequences:

-

Ribosome Collisions: Ribosomes translating upstream on the same mRNA will eventually collide with the this compound-stalled ribosome, forming disomes and potentially larger polysome queues.

-

eRF1 Degradation: The stalled ribosome-eRF1 complex is recognized by the cellular quality control machinery. This leads to the ubiquitylation of eRF1, mediated by the E3 ubiquitin ligase RNF14, and its subsequent degradation by the proteasome.[1][3][4]

The depletion of the cellular pool of eRF1 reduces the efficiency of translation termination at stop codons, including PTCs.[5][6] This creates a therapeutic window for near-cognate tRNAs to successfully compete for binding at the A-site, leading to the suppression of the nonsense mutation and the synthesis of a full-length, potentially functional protein.[5][7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from published literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Protein Synthesis Inhibition | Dose-dependent inhibition observed | Cell-free mammalian translation system | [1] |

| eRF1 Degradation | Near-complete depletion with µM concentrations | Cultured cells | [1] |

| Cytotoxicity (CC50) | >50 µM | FRT and 16BE14o- cells | [8] |

| PTC Mutation | Readthrough Efficiency with this compound | Notes | Reference |

| CFTR-G542X | Significant increase in function with G418 | Primary human bronchial epithelial cells | [6] |

| General PTCs | Potentiates aminoglycoside-mediated readthrough | Varies by PTC context | [5][9] |

Experimental Protocols

In Vitro Translation Assay to Monitor Ribosome Stalling

This protocol is adapted from methodologies used to study the effects of this compound on protein synthesis in a cell-free system.[1][10]

Materials:

-

Rabbit reticulocyte lysate (RRL)

-

mRNA template encoding a protein of interest with a C-terminal tag (e.g., 3xFlag)

-

[35S]-Methionine

-

Amino acid mixture minus methionine

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Nuclease-free water

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager system

Procedure:

-

Prepare a master mix containing RRL, amino acid mixture minus methionine, and nuclease-free water.

-

Aliquot the master mix into individual reaction tubes.

-

Add the mRNA template to each reaction tube.

-

Add this compound to the desired final concentrations to the treatment tubes. Add an equivalent volume of DMSO to the control tube.

-

Initiate the translation reactions by adding [35S]-Methionine.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Analyze the translation products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the radiolabeled protein bands using a phosphorimager. A decrease in the full-length protein band and the appearance of smaller, truncated products are indicative of ribosome stalling.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation of this compound-stalled Ribosome Complexes

This protocol outlines the preparation of ribosome-nascent chain complexes stalled by this compound for structural analysis by cryo-EM, based on established methods.[1][11][12][13]

Materials:

-

In vitro translation system (as described above)

-

mRNA encoding a protein with an affinity tag (e.g., 3xFlag)

-

This compound

-

Affinity purification resin (e.g., anti-Flag M2 affinity gel)

-

Wash buffers

-

Elution buffer

-

Cryo-EM grids

-

Vitrification device (e.g., Vitrobot)

Procedure:

-

Perform a large-scale in vitro translation reaction as described above in the presence of this compound to generate stalled ribosome-nascent chain complexes.

-

Stop the translation reaction by placing it on ice.

-

Add the affinity purification resin to the lysate and incubate with gentle rotation at 4°C to allow binding of the tagged nascent chains associated with ribosomes.

-

Wash the resin with wash buffer to remove unbound components of the lysate.

-

Elute the ribosome-nascent chain complexes from the resin using an appropriate elution buffer (e.g., 3xFlag peptide).

-

Assess the purity and integrity of the purified complexes by SDS-PAGE and Coomassie staining or Western blotting.

-

Apply a small volume (3-4 µL) of the purified complex to a glow-discharged cryo-EM grid.

-

Blot the grid to create a thin film of the sample.

-

Plunge-freeze the grid in liquid ethane using a vitrification device.

-

Store the vitrified grids in liquid nitrogen until imaging.

In Vitro Ubiquitylation Assay for eRF1

This protocol is designed to reconstitute the ubiquitylation of eRF1 in the presence of this compound.[4][14][15]

Materials:

-

Purified recombinant human eRF1

-

Purified recombinant human RNF14 (E3 ligase)

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2, e.g., UBE2D family)

-

Ubiquitin

-

ATP

-

This compound

-

In vitro translation lysate (as a source of ribosomes)

-

Reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

SDS-PAGE loading buffer

-

Anti-eRF1 antibody for Western blotting

Procedure:

-

Set up the ubiquitylation reaction by combining the reaction buffer, ATP, ubiquitin, E1, E2, and purified RNF14 in a microfuge tube.

-

Add purified eRF1 to the reaction mixture.

-

Add in vitro translation lysate to provide a source of ribosomes.

-

Add this compound to the desired final concentration. For a negative control, add DMSO.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-eRF1 antibody to detect the unmodified eRF1 and higher molecular weight ubiquitylated species.

Signaling Pathways and Logical Relationships

This compound-Induced Ribosome Stalling and eRF1 Degradation

Caption: Mechanism of this compound-induced ribosome stalling and eRF1 degradation.

Ribosome Collision-Induced Integrated Stress Response (ISR)

Caption: Activation of the Integrated Stress Response by ribosome collisions.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound represents a powerful chemical probe for dissecting the mechanisms of translation termination and ribosome quality control. Its unique mode of action as a molecular glue provides a clear pathway from target engagement to a desired cellular outcome, namely the degradation of eRF1 and the promotion of translational readthrough. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug developers interested in leveraging this compound for basic research and as a potential therapeutic strategy for genetic diseases caused by nonsense mutations. Further investigation into the broader cellular consequences of this compound-induced ribosome stalling and eRF1 depletion will undoubtedly continue to provide valuable insights into the intricate regulation of protein synthesis.

References

- 1. The eRF1 degrader this compound acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The eRF1 degrader this compound acts as a molecular glue at the ribosomal decoding center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research & Innovation | UAB News [uab.edu]

- 7. Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 12. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 14. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of eRF1 Degradation by SRI-41315

For Researchers, Scientists, and Drug Development Professionals

Introduction

Premature termination codons (PTCs) are responsible for a significant number of genetic diseases, leading to the production of truncated, non-functional proteins. One promising therapeutic strategy is the suppression of PTCs to allow for the synthesis of full-length, functional proteins. The small molecule SRI-41315 has emerged as a potent agent that promotes the readthrough of PTCs. This is achieved through a novel mechanism: the induced degradation of the eukaryotic translation release factor 1 (eRF1). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the quantitative data supporting its activity, the experimental protocols used for its characterization, and the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data from key experiments characterizing the activity of this compound and its analogs.

Table 1: In Vitro and Cellular Activity of this compound and Analogs

| Compound | Assay | Cell Line/System | Concentration/Dose | Effect | Citation |

| This compound | Cell Viability | FRT and 16HBE14o- | >50 µM | CC50 value | [1] |

| This compound | eRF1 Degradation | CFTR-G542X 16HBEge | 5 µM (20 h) | Depletion of eRF1 levels | [1] |

| This compound | eRF1 Degradation | HeLa RNF14 rescue/KO | 4 h treatment | Dose-dependent decrease in 3xFlag-eRF1 | [2] |

| This compound | In Vitro Translation | Rabbit Reticulocyte Lysate | 25 µM, 100 µM | Inhibition of protein synthesis | [3][4] |

| This compound | In Vitro eRF1 Ubiquitylation | Rabbit Reticulocyte Lysate | 25 µM, 100 µM | Induces eRF1 ubiquitylation | [4][5] |

| SRI-37240 | NanoLuc Readthrough Reporter | FRT cells | 10 µM | Increased NanoLuc activity | [6] |

Table 2: Synergistic Effect of this compound and G418 on CFTR Function

| Treatment | Cell Line | Assay | Result | Citation |

| This compound (5 µM) + G418 (100 µM) | CFTR-G542X 16HBEge | CFTR Channel Activity (AUC) | Significant increase compared to either agent alone | [7] |

| This compound (5 µM) + G418 (100 µM) | CFTR-G542X 16HBEge | Western Blot (CFTR Band C) | Significant increase in full-length CFTR protein | [7] |

| SRI-37240 (10 µM) + G418 (100 µg/mL) | FRT cells with CFTR-G542X | CFTR Conductance | ~25% of wild-type CFTR protein restored | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NanoLuc Reporter Assay for Translational Readthrough

This assay is used to screen for and quantify the readthrough of premature termination codons.

-

Cell Line and Reporter Construct: FRT cells stably expressing a NanoLuc luciferase reporter gene containing a PTC (e.g., W12X, Q44X, K91X) are used.[9] A wild-type NanoLuc construct serves as a positive control.

-

Cell Culture and Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of this compound or other test compounds for 48 hours. G418 is often used as a positive control for readthrough.

-

Lysis and Luminescence Measurement:

-

After treatment, the culture medium is removed, and cells are washed with PBS.

-

Cells are lysed using a passive lysis buffer.

-

The cell lysate is transferred to a white, opaque 96-well plate.

-

Nano-Glo® Luciferase Assay Reagent is added to each well.

-

Luminescence is measured immediately using a luminometer.

-

-

Data Analysis: Luminescence values are normalized to total cellular protein concentration to account for differences in cell number. The readthrough efficiency is calculated as the percentage of luminescence signal compared to the wild-type NanoLuc control.

Flow Cytometry for eRF1 Protein Levels

This method provides a quantitative measure of intracellular eRF1 protein levels in response to treatment.

-

Cell Line and Transduction: HeLa cells (including RNF14 knockout and rescue lines) are transduced with a construct expressing 3xFlag-tagged eRF1 linked to GFP via an IRES element. GFP serves as an internal control for transduction efficiency and cell size.[2]

-

Cell Treatment: Transduced cells are treated with a dose range of this compound for a specified period (e.g., 4 hours). A DMSO-treated sample serves as a negative control.

-

Fixation, Permeabilization, and Staining:

-

Cells are harvested and fixed with 4% paraformaldehyde.

-

Cells are permeabilized with a saponin-based buffer.

-

Cells are stained with an APC-conjugated anti-Flag antibody.

-

-

Flow Cytometry Analysis:

-

Data is acquired on a flow cytometer, measuring the fluorescence intensity of both GFP and APC.

-

The median Flag/GFP fluorescence ratio is calculated for each sample.

-

-

Data Normalization: The Flag/GFP ratio for each this compound-treated sample is normalized to the DMSO-treated control to determine the relative eRF1 protein level.

In Vitro Translation and eRF1 Ubiquitylation Assay

This cell-free assay directly assesses the effect of this compound on protein synthesis and eRF1 modification.

-

Reaction Mixture: The assay is performed in a rabbit reticulocyte lysate system programmed with an mRNA encoding a 3xFlag-tagged nascent protein. The reaction is supplemented with recombinant RNF14, His-tagged ubiquitin, and varying concentrations of this compound.[4][5]

-

In Vitro Translation:

-

[35S]-Methionine is included in the reaction to radiolabel the nascent polypeptide chain.

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

A portion of the reaction is analyzed by SDS-PAGE and autoradiography to assess protein synthesis.

-

-

Ubiquitylation Analysis:

-

The reaction mixture is fractionated into total, soluble, and ribosomal fractions by ultracentrifugation.

-

For ubiquitylation analysis, a denaturing His-Ub pulldown is performed on the reaction mixture.

-

The total fractions and the pulldown eluates are analyzed by SDS-PAGE and immunoblotting using an anti-eRF1 antibody. The appearance of higher molecular weight bands corresponding to ubiquitylated eRF1 is indicative of this compound activity.

-

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-eRF1-SRI-41315 Complex

Cryo-EM provides high-resolution structural insights into how this compound mediates the interaction between eRF1 and the ribosome.

-

Sample Preparation:

-

Ribosome-nascent chain complexes (RNCs) are generated in an in vitro translation system programmed with a specific mRNA. A non-hydrolyzable eRF1 mutant (eRF1(AAQ)) is used to trap the termination complex.[10]

-

This compound (e.g., 100 µM) is added to the reaction to stabilize the eRF1-ribosome interaction.[10]

-

The RNCs are affinity-purified via a tag on the nascent chain (e.g., 3xFlag).

-

-

Grid Preparation and Data Collection:

-

The purified complex is applied to a cryo-EM grid and plunge-frozen in liquid ethane to create a vitrified ice layer.

-

Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

A large dataset of particle images is collected.

-

The images are processed using specialized software to align and classify the particles.

-

A high-resolution 3D reconstruction of the ribosome-eRF1-SRI-41315 complex is generated. This allows for the visualization of the binding pocket of this compound at the interface of eRF1 and the ribosomal decoding center.[3][11]

-

Signaling Pathways and Mechanisms

The following diagrams illustrate the molecular mechanism of this compound-induced eRF1 degradation and the experimental workflow for its characterization.

Caption: this compound-induced eRF1 degradation pathway.

Caption: Experimental workflow for this compound characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The eRF1 degrader this compound acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: The eRF1 Degrader SRI-41315 and its Role in Overcoming Premature Stop Codons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Premature termination codons (PTCs), arising from nonsense mutations, are responsible for approximately 11% of all genetic disease-causing lesions.[1][2] These mutations lead to the production of truncated, non-functional proteins, often resulting in severe disease phenotypes. A promising therapeutic strategy is the development of small molecules that can induce translational readthrough of these PTCs, thereby restoring the synthesis of full-length, functional proteins. This whitepaper provides a detailed technical overview of SRI-41315, a novel small molecule that promotes PTC readthrough through a unique mechanism of action: the targeted degradation of eukaryotic release factor 1 (eRF1). We will delve into its discovery, mechanism, synergistic potential, and the experimental methodologies used to characterize its effects.

Introduction to Premature Stop Codons and Readthrough Therapy

In eukaryotic translation, the ribosome moves along an mRNA molecule, synthesizing a polypeptide chain until it encounters one of three stop codons (UAA, UAG, or UGA). At this point, eRF1, in complex with eRF3, binds to the ribosome, leading to the release of the nascent polypeptide and the termination of translation.[2] Nonsense mutations introduce a PTC within the coding sequence, causing premature termination and the production of a truncated protein.[1] Additionally, the presence of a PTC often triggers nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades the aberrant mRNA, further reducing the potential for protein expression.[3]

Translational readthrough therapy aims to suppress the recognition of the PTC, allowing the ribosome to incorporate a near-cognate aminoacyl-tRNA and continue translation to the normal stop codon. While aminoglycoside antibiotics have been known to induce readthrough, their clinical utility is limited by toxicity and off-target effects, including readthrough of normal stop codons.[4] This has driven the search for more specific and potent readthrough agents.

Discovery and Development of this compound

This compound was identified through a high-throughput screening (HTS) of 771,345 compounds.[3][5] The HTS utilized a specially designed NMD-sensitive NanoLuciferase (NanoLuc) reporter system.[3][5] This system contains a PTC within the NanoLuc coding sequence; readthrough of the PTC results in the production of functional luciferase and a measurable luminescent signal.

The initial screen identified 180 compounds with readthrough activity, the most active of which was SRI-37240.[1] Subsequently, medicinal chemists synthesized 40 derivatives of SRI-37240 to improve its potency and physicochemical properties, leading to the identification of this compound as a more potent analog.[1][4]

Mechanism of Action: eRF1 Degradation

This compound employs a novel mechanism of action for a small molecule readthrough agent: it induces the degradation of eRF1.[3][5] By reducing the cellular levels of this key termination factor, this compound creates a prolonged pause at stop codons, increasing the kinetic window for a near-cognate tRNA to be accommodated at the ribosomal A-site, thus promoting readthrough.[3]

Subsequent mechanistic studies, including cryo-electron microscopy, have revealed that this compound acts as a "molecular glue."[6] It stabilizes eRF1 on the ribosome in a post-termination state, which is recognized by the cell's quality control machinery. This leads to the ubiquitination of eRF1, primarily by the E3 ubiquitin ligases RNF14 and RNF25, and its subsequent degradation by the proteasome.[7]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced eRF1 degradation.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Stop Codon Context-Specific Induction of Translational Readthrough | MDPI [mdpi.com]

- 3. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research & Innovation | UAB News [uab.edu]

- 5. researchgate.net [researchgate.net]

- 6. The eRF1 degrader this compound acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Basic Research Applications of SRI-41315

For Researchers, Scientists, and Drug Development Professionals

Core Principle: eRF1 Degradation for Premature Termination Codon (PTC) Readthrough

SRI-41315 is a novel small molecule that has emerged as a powerful tool in basic research for studying the mechanism of translation termination and developing therapeutic strategies for genetic diseases caused by nonsense mutations. It functions as a "molecular glue," inducing the degradation of the eukaryotic release factor 1 (eRF1). This targeted degradation of eRF1 reduces the efficiency of translation termination at premature termination codons (PTCs), thereby promoting the readthrough of these codons and the synthesis of full-length, potentially functional proteins.[1][2][3] This mechanism of action makes this compound a valuable compound for investigating the consequences of PTC suppression in various disease models.

Mechanism of Action: A Molecular Glue for Proteasomal Degradation

This compound acts by stabilizing the interaction between eRF1 and the ribosome at the ribosomal decoding center.[1] This prolonged association is recognized by the cellular quality control machinery, leading to the ubiquitylation of eRF1 and its subsequent degradation by the proteasome.[1][4] Cryo-electron microscopy studies have revealed that this compound binds to a pocket at the interface of eRF1 and the 28S ribosomal RNA, effectively "gluing" the release factor to the ribosome.[1] This unique mechanism of action distinguishes it from other readthrough agents like aminoglycosides, which directly interfere with the decoding process.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various in vitro and cellular studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Experimental System | Reference |

| eRF1 Ubiquitylation | Dose-dependent increase | In vitro translation system | [1][4] |

| Protein Synthesis Inhibition | Dose-dependent | In vitro translation system | [1] |

| Termination at Near-Cognate Stop Codons | Increased frequency at 25 µM | In vitro translation reporter assay | [1] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| eRF1 Degradation | Flp-In 293 T-REx | Micromolar levels | Near-complete depletion within 20 hours | [1] |

| eRF1 Degradation Potency (vs. Met51 mutants) | HeLa RNF14 rescue/knockout | Various concentrations | M51A and M51R mutations reduce potency | [5] |

| CFTR Function (alone) | CFTR-G542X 16HBEge | 5 µM | Modest increase | [6] |

| CFTR Function (with 100 µM G418) | CFTR-G542X 16HBEge | 5 µM | Significant synergistic increase | [6] |

| CFTR Protein Expression (Band C) (with G418) | FRT cells (G542X CFTR) | 10 µM (SRI-37240) | ~25% of wild-type level restored | [7] |

| PTC Readthrough Efficiency (vs. SRI-37240) | Human cell lines with NanoLuc reporter | Not specified | Greater efficiency | [8] |

| PTC Readthrough (>2% efficiency) | Various PTCs | Not specified | Achieved for 21% of PTCs | [9] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Translation and eRF1 Ubiquitylation Assay

This protocol is adapted from studies investigating the direct effects of this compound on protein synthesis and eRF1 stability.[1][4]

Materials:

-

Rabbit reticulocyte lysate (RRL) or human cell extract-based in vitro translation system

-

mRNA template for a protein of interest (e.g., 3xFlag-tagged model protein)

-

[35S]-Methionine

-

This compound (dissolved in DMSO)

-

Recombinant His-tagged ubiquitin (His-Ub)

-

Recombinant RNF14 (optional, to enhance ubiquitylation)

-

Ubiquitylation buffer components (ATP, MgCl2, DTT)

-

SDS-PAGE gels and autoradiography or phosphorimaging system

-

Antibodies against eRF1 and ubiquitin

Procedure:

-

Assemble the in vitro translation reaction mix according to the manufacturer's instructions, including the mRNA template and [35S]-Methionine.

-

For ubiquitylation assays, supplement the reaction with His-Ub and recombinant RNF14.

-

Add this compound to the desired final concentration (e.g., titrations from 1 µM to 100 µM). Use DMSO as a vehicle control.

-

Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

-

To analyze protein synthesis, stop the reaction by adding SDS-PAGE loading buffer, heat the samples, and resolve the proteins by SDS-PAGE. Visualize the radiolabeled protein products by autoradiography or phosphorimaging.

-

To assess eRF1 ubiquitylation, fractionate the reaction into total, soluble, and ribosomal fractions by centrifugation.

-

Perform a denaturing His-Ub pulldown from the fractions to isolate ubiquitylated proteins.

-

Analyze the pulldown eluates and total fractions by SDS-PAGE and immunoblotting using antibodies against eRF1.

NanoLuc Reporter Assay for PTC Readthrough

This assay provides a quantitative measure of PTC readthrough efficiency in living cells.[2][10]

Materials:

-

Mammalian cell line (e.g., HEK293T, FRT)

-

Expression vector encoding a NanoLuc reporter with an upstream PTC (e.g., pNL-PTC)

-

Control vector with a wild-type NanoLuc sequence (pNL-WT)

-

Transfection reagent

-

This compound

-

G418 (for synergistic studies)

-

NanoLuc assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate (e.g., 96-well) to achieve optimal confluency for transfection.

-

Transfect the cells with either the pNL-PTC or pNL-WT vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, G418, or a combination of both. Include a vehicle control (DMSO).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the NanoLuc luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luminescence signal from the pNL-PTC transfected cells to that of the pNL-WT transfected cells to calculate the percentage of readthrough.

Ussing Chamber Assay for CFTR Function

This electrophysiological assay is the gold standard for measuring CFTR channel activity in epithelial monolayers.[6]

Materials:

-

Polarized epithelial cells expressing a CFTR nonsense mutation (e.g., CFBE41o-, primary human bronchial epithelial cells) grown on permeable supports (e.g., Transwell inserts)

-

Ussing chamber system

-

Krebs-bicarbonate Ringer solution

-

Forskolin (to activate CFTR)

-

CFTR inhibitors (e.g., CFTRinh-172)

-

This compound

-

G418

Procedure:

-

Culture the epithelial cells on permeable supports until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Treat the cell monolayers with this compound, G418, or a combination for a specified period (e.g., 48-72 hours).

-

Mount the permeable supports in the Ussing chamber.

-

Bathe the apical and basolateral surfaces with Krebs-bicarbonate Ringer solution and maintain at 37°C with gassing (95% O2/5% CO2).

-

Measure the baseline short-circuit current (Isc).

-

Sequentially add amiloride (to inhibit ENaC), forskolin (to stimulate CFTR), and a CFTR inhibitor to the appropriate chambers.

-

Record the changes in Isc in response to each compound. The forskolin-stimulated, inhibitor-sensitive current represents the CFTR-mediated chloride secretion.

-

Calculate and compare the CFTR function in treated versus untreated cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows associated with this compound research.

Caption: Mechanism of this compound-induced eRF1 degradation and PTC readthrough.

Caption: Experimental workflow for the NanoLuc PTC readthrough reporter assay.

Caption: Workflow for assessing CFTR function using the Ussing chamber assay.

References

- 1. The eRF1 degrader this compound acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Research & Innovation | UAB News [uab.edu]

- 9. Genome-scale quantification and prediction of pathogenic stop codon readthrough by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to SRI-41315 for the Study of Nonsense Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), are responsible for approximately 11% of all genetic disease-causing mutations. These mutations lead to the production of truncated, non-functional proteins, resulting in a wide range of debilitating genetic disorders, including cystic fibrosis and Hurler syndrome. SRI-41315 has emerged as a promising small molecule that promotes the readthrough of PTCs, offering a potential therapeutic avenue for these conditions. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental protocols for its study, and key quantitative data.

Core Mechanism of Action: eRF1 Degradation and Ribosomal Molecular Glue

This compound employs a novel mechanism to induce translational readthrough. It functions as a molecular glue that stabilizes the eukaryotic release factor 1 (eRF1) in a specific conformation on the ribosome.[1][2] This stabilization leads to a cascade of cellular events, ultimately resulting in the degradation of eRF1. The depletion of eRF1, the primary factor responsible for recognizing stop codons and terminating translation, reduces the efficiency of termination at PTCs.[3][4][5] This allows for the incorporation of a near-cognate amino acid at the site of the nonsense mutation, enabling the ribosome to "read through" the PTC and synthesize a full-length, functional protein.[4]

Recent cryo-electron microscopy (cryo-EM) studies have revealed that this compound acts as a metal-dependent molecular glue between the N domain of eRF1 and the ribosomal subunit interface near the decoding center.[1][2] This retention of eRF1 on the ribosome triggers ribosome collisions and subsequent ubiquitylation of eRF1, marking it for proteasomal degradation.[1] This degradation is mediated by a ribosome-associated quality control pathway involving GCN1, RNF14, and RNF25.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a comparative overview of its efficacy and properties.

| Parameter | SRI-37240 | This compound | Reference |

| Molecular Weight ( g/mol ) | 387.5 | 357.4 | [3] |

| Human Liver Microsome t1/2 (min) | 82 | 300 | [3] |

| Mouse Liver Microsome t1/2 (min) | 10 | 205 | [3] |

| Solubility (µM) | <1 | 51 | [3] |

Table 1: Physicochemical Properties of SRI-37240 and its more potent derivative, this compound. [3]

| Cell Line | Treatment | Effect on CFTR Function | Reference |

| FRT cells (G542X-CFTR) | SRI-37240 (10 µM) + G418 (100 µg/mL) | Synergistic increase in CFTR conductance | [3] |

| 16HBE14o- cells | This compound (5 µM, 20 h) | Depletion of eRF1 levels | [7] |

| Primary human bronchial epithelial cells (G542X/F508del) | This compound + G418 | Significant increase in CFTR function |

Table 2: In Vitro Efficacy of SRI Compounds in Cystic Fibrosis Models.

| Animal Model | Treatment | Effect | Reference |

| Hurler syndrome rat model | This compound (40mg/kg/day, 14 days, oral) | Promotes readthrough of PTCs by triggering eRF1 degradation | [6] |

Table 3: In Vivo Efficacy of this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

NanoLuc Reporter Assay for Readthrough Activity

This assay is used to screen for and quantify the readthrough efficiency of compounds.

-

Cell Lines: HEK293 cells stably expressing an NMD-sensitive NanoLuc reporter containing a premature termination codon (e.g., UGA).

-

Compound Treatment: Cells are treated with this compound or other test compounds at various concentrations for a specified period (e.g., 24-48 hours). A known readthrough agent like G418 is often used as a positive control.

-

Luciferase Assay: After treatment, cell lysates are collected, and NanoLuc luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Nano-Glo® Luciferase Assay System, Promega).

-

Data Analysis: Luciferase activity is normalized to a co-expressed control reporter (e.g., Firefly luciferase) or total protein concentration to account for differences in cell viability and transfection efficiency. The fold-change in readthrough is calculated relative to vehicle-treated cells.

Western Blotting for eRF1 Depletion

This method is used to determine the effect of this compound on the protein levels of eRF1.

-

Cell Culture and Treatment: Cells (e.g., 16HBE14o- or HeLa) are treated with this compound (e.g., 5 µM) for a set time course (e.g., 0, 4, 8, 12, 24 hours).

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against eRF1. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.

-

Detection and Quantification: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software, and eRF1 levels are normalized to the loading control.

Ussing Chamber Assay for CFTR Function

This electrophysiological technique is used to measure ion transport across epithelial cell monolayers, providing a functional readout of CFTR channel activity.

-

Cell Culture: Primary human bronchial epithelial cells or FRT cells expressing a nonsense mutation in CFTR (e.g., G542X) are cultured on permeable supports until they form polarized monolayers.

-

Compound Treatment: Monolayers are treated with this compound, often in combination with a potentiator like G418, for 48 hours.

-

Ussing Chamber Measurement: The permeable supports are mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded.

-

Pharmacological Stimulation: CFTR-mediated chloride secretion is stimulated by the sequential addition of a phosphodiesterase inhibitor (e.g., IBMX) and a cAMP agonist (e.g., forskolin). The change in Isc in response to these stimuli reflects CFTR channel function.

-

Data Analysis: The forskolin-induced Isc is calculated and compared between different treatment groups.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of this compound.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Research & Innovation | UAB News [uab.edu]

- 4. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SRI-41315 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-41315 is a small molecule that has been identified as a potent inducer of eukaryotic release factor 1 (eRF1) degradation.[1][2][3] eRF1 is a critical protein in translation termination, recognizing stop codons and facilitating the release of newly synthesized polypeptide chains.[1][2][3] By promoting the degradation of eRF1, this compound effectively enables the readthrough of premature termination codons (PTCs), which are the cause of numerous genetic diseases.[4][5] This mechanism of action makes this compound a valuable research tool and a potential therapeutic agent for diseases such as cystic fibrosis and Hurler syndrome.[3]

Mechanism of Action

This compound functions as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome at the ribosomal decoding center.[1][2] This prolonged association is metal-dependent and leads to the ubiquitylation of eRF1, marking it for proteasomal degradation.[1][4] The subsequent reduction in cellular eRF1 levels allows for the suppression of nonsense mutations, as near-cognate tRNAs can now more effectively compete with the termination machinery at the site of a PTC, leading to the incorporation of an amino acid and continuation of translation.[4]

Quantitative Data Summary

| Assay Type | Cell Line/System | Concentration of this compound | Observed Effect | Reference |

| eRF1 Depletion | 16HBE14o- cells | 5 µM | Significant reduction in eRF1 protein levels. | [6][7] |

| Cytotoxicity (CC50) | FRT and 16BE14o- cells | >50 µM | Low cytotoxicity observed. | [6][7] |

| CFTR Function | Human Bronchial Epithelial Cells | 5 µM (for 24h) | Restoration of CFTR expression and function. | [3] |

| In Vivo Efficacy | Hurler rats | 40mg/kg/day (for 14 days) | Promotes readthrough of PTCs. | [3] |

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound action.

References

- 1. The eRF1 degrader this compound acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The eRF1 degrader this compound acts as a molecular glue at the ribosomal decoding center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.cn [glpbio.cn]

- 4. communities.springernature.com [communities.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound I CAS#: 1613509-49-1 I bioactive compound I InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Use of SRI-41315 in Cystic Fibrosis Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Approximately 11% of CF cases are due to nonsense mutations, which introduce a premature termination codon (PTC) in the CFTR mRNA, leading to the production of a truncated, non-functional protein. SRI-41315 is a novel small molecule that acts as a translational read-through agent, offering a potential therapeutic strategy for CF patients with nonsense mutations.

These application notes provide a comprehensive overview of the use of this compound in CF cell lines, including its mechanism of action, synergistic effects with aminoglycosides, and detailed protocols for experimental evaluation.

Mechanism of Action

This compound is a derivative of SRI-37240 and functions by inducing the degradation of the eukaryotic translation release factor 1 (eRF1).[1] eRF1 is a key protein that recognizes stop codons during translation and mediates the termination of protein synthesis. By promoting the proteasome-dependent degradation of eRF1, this compound reduces the efficiency of translation termination at PTCs, allowing the ribosome to "read through" the premature stop codon and synthesize a full-length, functional CFTR protein.[2][3] Recent studies have further elucidated that this compound acts as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome, which leads to ribosome collisions and subsequent ubiquitylation and degradation of eRF1, a process involving the E3 ubiquitin ligase RNF14.[2]

Data Presentation

The efficacy of this compound has been demonstrated in cystic fibrosis bronchial epithelial cells carrying the G542X nonsense mutation (CFTR-G542X 16HBEge cells). The data below summarizes the key findings from studies evaluating this compound alone and in combination with the aminoglycoside G418, which is also known to promote translational read-through, albeit through a different mechanism.

Table 1: Effect of this compound and G418 on CFTR Function in CFTR-G542X 16HBEge Cells

| Treatment Condition (72h) | CFTR Function (Area Under the Curve, µA/cm²*min) | % of Wild-Type CFTR Function |

| Vehicle (DMSO) | Not reported | ~0% |

| This compound (5 µM) | Not significantly different from vehicle | <1% |

| G418 (100 µM) | 55.0 ± 10.0 | ~3% |

| This compound (5 µM) + G418 (100 µM) | 116.0 ± 7.7 | ~7% |

*Data extracted from Sharma, J., Du, M., et al. (2021). A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion. Nature Communications.[4]

Table 2: Effect of this compound and G418 on Full-Length CFTR Protein Expression in CFTR-G542X 16HBEge Cells

| Treatment Condition (72h) | Full-Length CFTR Protein (Band C) Expression | % of Wild-Type CFTR Protein |

| Vehicle (DMSO) | Not detectable | ~0% |

| This compound (5 µM) | Detectable | ~4% |

| G418 (100 µM) | Detectable | ~4% |

| This compound (5 µM) + G418 (100 µM) | Significantly increased | ~8% |

*Data extracted from Sharma, J., Du, M., et al. (2021). A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion. Nature Communications.[4]

Experimental Protocols

Protocol 1: Evaluation of this compound-mediated CFTR Function using Ussing Chamber Electrophysiology

This protocol describes the measurement of CFTR-dependent chloride secretion in polarized epithelial cell monolayers, such as CFBE41o- or 16HBEge cells expressing a CFTR nonsense mutation.

Materials:

-

Polarized CF epithelial cell monolayers grown on permeable supports (e.g., Transwell®)

-

Ussing chamber system

-

Ringer's solution

-

This compound

-

G418 (optional, for synergy studies)

-

Forskolin

-

CFTR inhibitor-172 (CFTRinh-172)

-

Amiloride

Procedure:

-

Cell Culture and Treatment:

-

Culture CF epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Treat the cells with 5 µM this compound, with or without 100 µM G418, in the culture medium for 72 hours. Include a vehicle control (DMSO).

-

-

Ussing Chamber Setup:

-

Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibrate the chambers with pre-warmed Ringer's solution and maintain at 37°C.

-

-

Short-Circuit Current (Isc) Measurement:

-

Inhibit the epithelial sodium channel (ENaC) by adding amiloride (e.g., 100 µM) to the apical chamber.

-

After the current stabilizes, stimulate CFTR-mediated chloride secretion by adding forskolin (e.g., 10 µM) to both the apical and basolateral chambers.

-

Once the forskolin-stimulated Isc reaches a plateau, inhibit the CFTR channel by adding CFTRinh-172 (e.g., 10 µM) to the apical chamber.

-

-

Data Analysis:

-

The CFTR-dependent Isc is calculated as the difference between the peak forskolin-stimulated current and the current after the addition of CFTRinh-172.

-

The Area Under the Curve (AUC) can also be calculated to represent the total CFTR activity over time.

-

Protocol 2: Assessment of Full-Length CFTR Protein Expression by Western Blotting

This protocol details the detection of the mature, fully glycosylated form (Band C) of the CFTR protein.

Materials:

-

CF epithelial cell lysates from treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (6% acrylamide)

-

Nitrocellulose or PVDF membranes

-

Primary antibody against CFTR (e.g., anti-CFTR clone 596)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-GAPDH or anti-tubulin)

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse the treated and control cells and quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate them on a 6% SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane and incubate with the primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the intensity of the CFTR Band C (approximately 170-180 kDa).

-

Normalize the CFTR signal to the loading control.

-

Compare the expression levels between different treatment groups.

-

Mandatory Visualizations

Caption: Signaling Pathway of this compound in CFTR Nonsense Mutation Read-through.